molecular formula C12H15NO3 B1351122 2-(4-morpholin-4-ylphenyl)acetic Acid CAS No. 26577-57-1

2-(4-morpholin-4-ylphenyl)acetic Acid

Cat. No.: B1351122
CAS No.: 26577-57-1
M. Wt: 221.25 g/mol
InChI Key: JCUCSMGLJLRTMT-UHFFFAOYSA-N
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Description

2-(4-Morpholin-4-ylphenyl)acetic Acid is an organic compound with the molecular formula C₁₂H₁₅NO₃. It is characterized by the presence of a morpholine ring attached to a phenylacetic acid moiety.

Mechanism of Action

Target of Action

This compound is structurally related to acetic acid , which is known to have antimicrobial properties and is used to treat susceptible infections of the external auditory canal . .

Mode of Action

Given its structural similarity to acetic acid , it may share some of its antimicrobial properties. Acetic acid works by disrupting the pH balance in microbial cells, leading to their death . The morpholin-4-ylphenyl group could potentially interact with other targets, altering the compound’s overall mode of action.

Biochemical Analysis

Cellular Effects

2-(4-morpholin-4-ylphenyl)acetic Acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce stress responses and cell death in yeast cells . This compound can alter the expression of genes involved in stress response pathways and metabolic processes, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to interact with specific enzymes and proteins, leading to the modulation of their activities . These interactions can result in the inhibition of certain metabolic pathways or the activation of stress response mechanisms, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that acetic acid, a related compound, can induce stress responses and cell death in yeast cells over time . Similar temporal effects may be observed with this compound, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects. For instance, acetic acid-induced writhing response in animal models has been used to assess the analgesic potential of various compounds . Similar dosage-dependent effects can be expected with this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, acetic acid, a related compound, is known to be produced through microbial fermentation and oxidative breakdown of alcohol in the liver . The metabolic pathways of this compound may involve similar processes, affecting the overall metabolic balance in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in different cellular compartments can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the endoplasmic reticulum, mitochondria, or other organelles can impact its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholin-4-ylphenyl)acetic Acid typically involves the reaction of 4-morpholinylphenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of acetic anhydride and a catalyst such as phosphoric acid to facilitate the esterification process . The reaction is carried out at elevated temperatures, usually between 70-80°C, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholin-4-ylphenyl)acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Morpholin-4-ylphenyl)acetic Acid stands out due to its unique combination of the morpholine ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various applications .

Properties

IUPAC Name

2-(4-morpholin-4-ylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)9-10-1-3-11(4-2-10)13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUCSMGLJLRTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400358
Record name 2-(4-morpholin-4-ylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26577-57-1
Record name 2-(4-morpholin-4-ylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(morpholin-4-yl)phenyl]acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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